molecular formula C13H17N3O3 B7023076 N-(5-cyano-6-methoxypyridin-3-yl)-4-ethoxybutanamide

N-(5-cyano-6-methoxypyridin-3-yl)-4-ethoxybutanamide

Cat. No.: B7023076
M. Wt: 263.29 g/mol
InChI Key: LWHVJZJHUKYJTJ-UHFFFAOYSA-N
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Description

N-(5-cyano-6-methoxypyridin-3-yl)-4-ethoxybutanamide: is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, a methoxy group, and an ethoxybutanamide moiety attached to a pyridine ring

Properties

IUPAC Name

N-(5-cyano-6-methoxypyridin-3-yl)-4-ethoxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-3-19-6-4-5-12(17)16-11-7-10(8-14)13(18-2)15-9-11/h7,9H,3-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHVJZJHUKYJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCC(=O)NC1=CC(=C(N=C1)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyano-6-methoxypyridin-3-yl)-4-ethoxybutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Methoxylation: The methoxy group is added to the pyridine ring through an electrophilic aromatic substitution reaction.

    Formation of the Ethoxybutanamide Moiety: The ethoxybutanamide group is introduced through an amide coupling reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyano-6-methoxypyridin-3-yl)-4-ethoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(5-cyano-6-methoxypyridin-3-yl)-4-ethoxybutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-cyano-6-methoxypyridin-3-yl)-4-ethoxybutanamide involves its interaction with specific molecular targets. The cyano and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The ethoxybutanamide moiety may enhance the compound’s solubility and bioavailability, facilitating its effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-cyano-6-methoxypyridin-3-yl)-4-ethoxybutanamide: can be compared with other pyridine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyano and methoxy groups on the pyridine ring, along with the ethoxybutanamide moiety, makes it a versatile compound for various applications.

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